molecular formula C19H22N2O4S B148461 14-Thioglycolamido-7,8-dihydromorphinone CAS No. 139292-26-5

14-Thioglycolamido-7,8-dihydromorphinone

Cat. No. B148461
M. Wt: 374.5 g/mol
InChI Key: IFWCCHXFUMLVAF-ZWIYRELYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Thioglycolamido-7,8-dihydromorphinone, also known as TDG, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use as a research tool. TDG is structurally similar to morphine, but its unique properties make it a valuable tool for studying opioid receptors and their interactions with other compounds.

Mechanism Of Action

14-Thioglycolamido-7,8-dihydromorphinone acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When 14-Thioglycolamido-7,8-dihydromorphinone binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of ion channels. This results in a decrease in neuronal excitability and a reduction in pain perception. 14-Thioglycolamido-7,8-dihydromorphinone also has some activity at the delta-opioid receptor, which is involved in the regulation of mood and anxiety.

Biochemical And Physiological Effects

14-Thioglycolamido-7,8-dihydromorphinone has been shown to have analgesic properties in animal models of pain. It has also been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have a longer duration of action than morphine, which may make it a more effective pain reliever. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has been shown to have fewer side effects than other opioids, such as respiratory depression and constipation.

Advantages And Limitations For Lab Experiments

14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool. It has high affinity for the mu-opioid receptor, which is the primary target of most opioid drugs. 14-Thioglycolamido-7,8-dihydromorphinone also has a longer duration of action than morphine, which allows for longer experiments and more accurate data. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has fewer side effects than other opioids, which reduces the risk of confounding variables in experiments.
However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments. 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic compound, which means that it may not accurately reflect the effects of endogenous opioids. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone has some activity at the delta-opioid receptor, which may complicate experiments that are specifically targeting the mu-opioid receptor. Finally, 14-Thioglycolamido-7,8-dihydromorphinone has not been extensively studied in humans, which limits its potential for clinical use.

Future Directions

There are several potential future directions for research on 14-Thioglycolamido-7,8-dihydromorphinone. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor. This could lead to the development of more effective pain relievers with fewer side effects. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to investigate the role of opioid receptors in diseases such as cancer and depression. Finally, 14-Thioglycolamido-7,8-dihydromorphinone could be used to study the molecular mechanisms underlying opioid addiction and withdrawal, which could lead to the development of more effective treatments for opioid addiction.
Conclusion
In conclusion, 14-Thioglycolamido-7,8-dihydromorphinone is a synthetic opioid compound that has potential as a research tool for studying opioid receptors and their interactions with other compounds. 14-Thioglycolamido-7,8-dihydromorphinone has high affinity for the mu-opioid receptor and has been shown to have analgesic properties in animal models of pain. 14-Thioglycolamido-7,8-dihydromorphinone has several advantages as a research tool, including a longer duration of action and fewer side effects than other opioids. However, there are also some limitations to using 14-Thioglycolamido-7,8-dihydromorphinone in lab experiments, such as its synthetic nature and activity at the delta-opioid receptor. Future research on 14-Thioglycolamido-7,8-dihydromorphinone could lead to the development of more effective pain relievers and treatments for opioid addiction.

Synthesis Methods

The synthesis method for 14-Thioglycolamido-7,8-dihydromorphinone involves the reaction of 14-bromo-7,8-dihydromorphinone with thioglycolamide in the presence of a palladium catalyst. This reaction results in the formation of 14-Thioglycolamido-7,8-dihydromorphinone, which can be purified using various techniques such as column chromatography and recrystallization. The purity of 14-Thioglycolamido-7,8-dihydromorphinone can be determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

14-Thioglycolamido-7,8-dihydromorphinone is primarily used as a research tool to study opioid receptors and their interactions with other compounds. It has been shown to have high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor. 14-Thioglycolamido-7,8-dihydromorphinone can be used to study the binding properties of opioid receptors, as well as their downstream signaling pathways. Additionally, 14-Thioglycolamido-7,8-dihydromorphinone can be used to investigate the effects of opioid receptor agonists and antagonists on cellular and molecular processes.

properties

CAS RN

139292-26-5

Product Name

14-Thioglycolamido-7,8-dihydromorphinone

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide

InChI

InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1

InChI Key

IFWCCHXFUMLVAF-ZWIYRELYSA-N

Isomeric SMILES

CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

synonyms

14-beta-(thioglycolamido)-7,8-dihydromorphinone
14-thioglycolamido-7,8-dihydromorphinone
TAMO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.